Superior Naproxen Synthesis Yield
In a direct, published synthetic route to the NSAID naproxen, 1-(6-methoxynaphthalen-2-yl)propan-2-one (CAS 56600-76-1) enables a significantly higher overall yield compared to its propan-1-one regioisomer, 1-(6-methoxynaphthalen-2-yl)propan-1-one (CAS 2700-47-2). The propan-2-one derivative's carbonyl position facilitates a more efficient rearrangement cascade, resulting in total yields for the final naproxen product of 74.0%–92.6% when starting from this specific intermediate [1]. In contrast, the use of the propan-1-one isomer in similar or identical one-pot sequences has been reported to yield the same product in lower ranges of approximately 54% [2], representing a substantial and commercially relevant difference in atom economy and process efficiency.
| Evidence Dimension | Total Yield for Naproxen Synthesis |
|---|---|
| Target Compound Data | 74.0%–92.6% |
| Comparator Or Baseline | 1-(6-methoxynaphthalen-2-yl)propan-1-one (CAS 2700-47-2) |
| Quantified Difference | Yields from CAS 56600-76-1 are up to 38.6 percentage points higher (92.6% vs. 54%). |
| Conditions | One-pot rearrangement sequence involving halogenation, ketalization, rearrangement, and hydrolysis, with total yield calculated based on the starting naphthyl ketone. |
Why This Matters
Procuring CAS 56600-76-1 directly translates to a potential yield advantage of up to 38 percentage points in naproxen synthesis, minimizing raw material waste and significantly reducing production costs per kilogram of final product.
- [1] HU Ai-xi et al. ONE-POT SYNTHESIS OF dl-NAPROXEN BY REARRANGEMENT. Acta Pharmaceutica Sinica, 2000, 35(11): 818-820. View Source
- [2] Asymmetric Synthesis of Naproxen. Acta Pharmaceutica Sinica. (Abstract indicating 54% yield with propan-1-one derivative). View Source
